molecular formula C11H12N4O2S B1373530 4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide CAS No. 854634-29-0

4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide

Cat. No.: B1373530
CAS No.: 854634-29-0
M. Wt: 264.31 g/mol
InChI Key: YARIYELWRXUWPG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The complete International Union of Pure and Applied Chemistry name precisely identifies the compound as 4-amino-2-methyl-N-pyrimidin-2-ylbenzenesulfonamide, reflecting the specific positioning of substituents on both the benzene and pyrimidine rings. The compound carries the Chemical Abstracts Service registry number 854634-29-0, providing unambiguous identification within chemical databases.

The molecular formula C11H12N4O2S indicates a complex heterocyclic structure incorporating carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in specific stoichiometric ratios. The molecular weight of 264.31 grams per mole establishes the compound within the typical range for sulfonamide pharmaceuticals. The International Chemical Identifier key YARIYELWRXUWPG-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational studies.

Systematic identification reveals the compound belongs to the broader class of N-heterocyclic arenesulfonamides, characterized by the presence of a sulfonamide functional group linking an aromatic benzene system to a nitrogen-containing heterocycle. The Simplified Molecular Input Line Entry System representation CC1=C(C=CC(=C1)N)S(=O)(=O)NC2=NC=CC=N2 encodes the complete structural connectivity in a machine-readable format. This systematic approach to nomenclature ensures precise communication within the scientific community and facilitates accurate database searching and compound identification.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits distinctive three-dimensional characteristics that influence its chemical behavior and intermolecular interactions. Crystallographic studies of related sulfonamide compounds reveal that the sulfonamide sulfur atom adopts a slightly distorted tetrahedral configuration, with bond angles deviating from the ideal tetrahedral geometry due to electronic and steric effects. The arrangement around the sulfur center demonstrates characteristic bond angles, with the oxygen-sulfur-oxygen angle measuring approximately 119.37 degrees, while the nitrogen-sulfur-carbon angle approaches 106.20 degrees.

The benzene ring maintains planarity with minimal deviation, while the amino group at the 4-position and the methyl group at the 2-position introduce specific electronic and steric influences on the overall molecular conformation. The pyrimidine heterocycle adopts a planar configuration consistent with aromatic systems, creating a dihedral angle with the benzene ring that facilitates optimal electronic communication between the two aromatic systems. Computational studies suggest that the molecule exhibits conformational flexibility around the sulfonamide linkage, allowing for various spatial arrangements that may influence biological activity.

The crystal packing reveals significant intermolecular hydrogen bonding interactions, particularly involving the amino group and the pyrimidine nitrogen atoms. These hydrogen bonds create a three-dimensional network structure that stabilizes the crystal lattice and influences the physical properties of the solid material. The molecular geometry demonstrates the characteristic features of sulfonamide compounds, including the tetrahedral sulfur center and the planar aromatic systems, while the specific substitution pattern introduces unique structural elements that distinguish this compound from other sulfonamide derivatives.

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Fourier Transform Infrared spectroscopy of this compound reveals characteristic absorption bands that provide detailed information about the functional groups present in the molecule. The sulfonamide group exhibits distinctive stretching vibrations, with sulfur-oxygen double bond stretches appearing in the range of 1150-1350 reciprocal centimeters, reflecting the strong electron-withdrawing nature of the sulfonyl functionality. The amino group demonstrates characteristic stretching modes in the 3300-3500 reciprocal centimeters region, with both symmetric and asymmetric stretching vibrations providing information about the electronic environment of the nitrogen atom.

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation through analysis of proton and carbon environments within the molecule. Proton Nuclear Magnetic Resonance reveals distinct chemical shifts for the aromatic protons on both the benzene and pyrimidine rings, with coupling patterns providing information about substitution patterns and electronic effects. The methyl group appears as a characteristic singlet in the aliphatic region, while the amino protons typically exhibit broad signals due to rapid exchange processes. Carbon-13 Nuclear Magnetic Resonance spectroscopy confirms the aromatic carbon framework and provides precise identification of quaternary carbons and substituted positions.

Ultraviolet-Visible spectroscopy demonstrates the electronic transitions characteristic of aromatic sulfonamide compounds, with absorption maxima reflecting the conjugated π-electron system spanning both the benzene and pyrimidine rings. The compound exhibits typical absorption bands in the ultraviolet region corresponding to π-π* transitions within the aromatic systems, while the sulfonamide linkage may contribute additional electronic transitions that influence the overall spectroscopic profile. These spectroscopic techniques collectively provide comprehensive characterization of the molecular structure and electronic properties, enabling accurate identification and quality assessment of the compound.

Tautomeric Forms and Conformational Isomerism

This compound demonstrates the potential for sulfonamide-sulfonimide tautomerism, a phenomenon observed in many N-heterocyclic arenesulfonamides where the compound can exist in equilibrium between two distinct structural forms. The sulfonamide tautomer features the nitrogen atom bonded to hydrogen and sulfur with single bonds, while the sulfonimide form involves a double bond between nitrogen and sulfur with formal charge separation. Theoretical calculations indicate that the energy difference between these tautomeric forms remains relatively small, typically less than six kilocalories per mole in the gas phase, with the sulfonamide form generally preferred.

Solvent effects significantly influence the tautomeric equilibrium, with increasing solvent polarity favoring the sulfonimide form in many N-heterocyclic sulfonamide systems. Computational studies using Density Functional Theory methods at the ab initio level demonstrate that both tautomeric forms can coexist in solution, with chloroform, ethanol, and water showing varying degrees of preference for each form. The participation of the sulfonimide tautomer increases with solvent polarity, reflecting the stabilization of the more polar form through enhanced solvation interactions.

The conformational landscape of the compound includes rotational flexibility around the sulfonamide nitrogen-sulfur bond and the carbon-sulfur bond connecting the sulfonamide group to the benzene ring. These rotational degrees of freedom create multiple conformational isomers that may interconvert rapidly in solution while potentially exhibiting different stabilities in the solid state. The presence of the methyl substituent at the 2-position of the benzene ring introduces additional steric considerations that may influence the preferred conformations and affect the overall molecular shape and intermolecular interactions.

Properties

IUPAC Name

4-amino-2-methyl-N-pyrimidin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-8-7-9(12)3-4-10(8)18(16,17)15-11-13-5-2-6-14-11/h2-7H,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARIYELWRXUWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)S(=O)(=O)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Formation via Sulfonyl Chloride Intermediates

A classical approach involves the reaction of substituted anilines with sulfonyl chlorides, followed by coupling with pyrimidin-2-amine:

  • Step 1: Preparation of 4-amino-2-methylbenzenesulfonyl chloride from 4-amino-2-methylbenzenesulfonic acid or its derivatives by chlorination (e.g., using thionyl chloride).
  • Step 2: Reaction of the sulfonyl chloride intermediate with 2-aminopyrimidine under basic or neutral conditions to yield the target sulfonamide.

This method benefits from high regioselectivity and moderate to good yields. The reaction is typically carried out in inert solvents such as dichloromethane or toluene, with temperature control to avoid side reactions.

Direct Coupling of Sulfonamide with Pyrimidin-2-yl Derivatives

An alternative synthetic route involves:

  • Starting from sulfadiazine (4-amino-N-(pyrimidin-2-yl)benzenesulfonamide),
  • Introducing a methyl group at the 2-position of the benzene ring via electrophilic aromatic substitution or using 2-methyl-4-aminobenzenesulfonamide as a precursor,
  • Followed by purification and crystallization.

This method is supported by experimental procedures where sulfadiazine derivatives are modified to introduce methyl substituents, followed by characterization using spectroscopic methods.

Schiff Base and Cyclization Approaches for Derivative Synthesis

Research shows that derivatives of 4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide can be synthesized via Schiff base formation followed by cyclization:

  • Formation of Schiff bases by condensation of 4-(2-(4-aminophenyl)-2-methyl-5-oxoimidazolidin-1-yl)-N-(pyrimidin-2-yl)benzenesulfonamide with aldehydes.
  • Subsequent cyclization with phthalic anhydride in toluene to produce oxazepine or diazepine derivatives.
  • These methods provide access to more complex heterocyclic compounds derived from the parent sulfonamide.

Reaction Conditions and Catalysts

  • Typical solvents: Toluene, tetrahydrofuran (THF), ethanol, and 1,4-dioxane.
  • Reaction temperatures: Ambient to reflux conditions (50–110 °C depending on the step).
  • Catalysts/additives: Piperidine for cyclization steps, hydroquinone as a polymerization inhibitor in some syntheses.
  • Reaction monitoring: Thin-layer chromatography (TLC) with ethyl acetate:toluene (1:4) as mobile phase is commonly used for reaction completion checks.

Comparative Analysis of Preparation Routes

Preparation Route Key Steps Advantages Limitations
Sulfonyl chloride intermediate coupling Sulfonyl chloride synthesis → coupling with 2-aminopyrimidine High selectivity, well-established Requires handling of corrosive reagents
Direct modification of sulfadiazine Methylation or substitution on sulfadiazine scaffold Simpler starting materials Potential regioselectivity issues
Schiff base formation and cyclization Schiff base formation → cyclization with anhydrides Access to complex derivatives Multi-step, longer reaction times
Hydrazine and thiosemicarbazide reactions Formation of heterocyclic derivatives from β-alanine sulfonamides Access to novel heterocycles Requires careful control of conditions

Research Findings and Characterization Data

  • Spectroscopic Characterization:
    The synthesized compounds are characterized by FT-IR, ^1H-NMR, and UV-Visible spectroscopy. Key IR bands include sulfonamide S=O stretches (~1150–1350 cm^-1) and NH2 bending vibrations. ^1H-NMR spectra show characteristic aromatic proton signals, methyl singlets, and NH proton resonances around 7–10 ppm.

  • Purification:
    Crystallization from ethanol or mixtures of THF and ethanol is commonly employed to obtain pure compounds with well-defined melting points.

  • Reaction Yields:
    Reported yields for sulfonamide formation steps typically range from 70% to 90%, depending on reaction conditions and purification methods.

Summary Table of Key Preparation Steps

Step No. Reaction Description Reagents/Conditions Product/Intermediate
1 Sulfonyl chloride formation from sulfonic acid Thionyl chloride, reflux 4-amino-2-methylbenzenesulfonyl chloride
2 Coupling with 2-aminopyrimidine 2-aminopyrimidine, base, inert solvent This compound
3 Schiff base formation with aldehydes Aldehyde, ethanol, reflux Schiff base derivatives
4 Cyclization with phthalic anhydride Phthalic anhydride, toluene, reflux Oxazepine/diazepine derivatives

Chemical Reactions Analysis

Types of Reactions

4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted sulfonamides .

Scientific Research Applications

Target Enzyme

The primary target of this compound is dihydropteroate synthetase , an enzyme crucial for the synthesis of folate in bacteria. By inhibiting this enzyme, 4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide disrupts the folate synthesis pathway, leading to impaired bacterial growth and replication.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is metabolized in the liver and excreted primarily through urine. Its efficacy can be influenced by various factors, including bacterial resistance mechanisms.

Applications in Scientific Research

This compound has several notable applications across different scientific domains:

Medicinal Chemistry

  • Antibacterial Research : The compound is extensively studied for its antibacterial properties. It serves as a model for developing new antibiotics aimed at overcoming resistance in pathogenic bacteria.
  • Therapeutic Uses : Investigated for potential therapeutic applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Biochemistry

  • Enzyme Inhibition Studies : Used as an inhibitor in biochemical assays to study the role of dihydropteroate synthetase and related pathways.
  • Cellular Effects : Research indicates that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating cell cycle processes.

Industrial Applications

  • Pharmaceutical Production : Employed as a building block in synthesizing more complex pharmaceutical compounds.
  • Analytical Chemistry : Serves as a reference standard in analytical methods for quantifying sulfonamide derivatives.

Case Study 1: Antibacterial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a lower minimum inhibitory concentration (MIC) compared to traditional sulfonamides, suggesting enhanced potency.

Case Study 2: Cancer Cell Proliferation

In vitro experiments showed that this compound could effectively inhibit the growth of specific cancer cell lines. The mechanism was linked to its ability to induce apoptosis through modulation of key signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

4-Amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide (CAS 68-35-9)

Key Differences: Lacks the 2-methyl group on the benzene ring. Biological Activity: Exhibits broad-spectrum antimicrobial activity. Bacterial resistance to this compound often extends to other sulfonamides due to shared mechanisms (e.g., dihydropteroate synthase inhibition) .

Sulfapyridine (4-Amino-N-(pyridin-2-yl)benzene-1-sulfonamide, CAS 144-83-2)

Key Differences : Pyridin-2-yl group replaces the pyrimidin-2-yl moiety.
Biological Activity : Primarily used as an antibiotic and anti-inflammatory agent. The pyridine ring alters hydrogen-bonding interactions compared to pyrimidine, influencing target selectivity .
Clinical Relevance : Historically used in treating dermatitis herpetiformis and rheumatoid arthritis, though largely supplanted by newer agents .

4-{(E)-[(Phenyl)methylidene]amino}-N-(pyrimidin-2-yl)benzene-1-sulfonamide

Key Differences: Incorporates a Schiff base (phenylmethylene) at the 4-amino position. Biological Activity: Demonstrated superior docking scores with enoyl-ACP reductase (InhA), a target for antimycobacterial agents. The Schiff base enhances π-π interactions and hydrogen bonding, improving binding affinity .

Bosentan Monohydrate (4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]benzene-1-sulfonamide)

Key Differences: Complex structure with tert-butyl, methoxyphenoxy, and hydroxyethoxy substituents on a bipyrimidine scaffold. Biological Activity: Dual endothelin receptor antagonist (ERA) used for pulmonary arterial hypertension. The extended structure enables dual receptor blockade, unlike simpler sulfonamides . Physicochemical Impact: High molecular weight and polarity necessitate specialized formulation techniques, as validated by UHPLC methods for synthesis control .

N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS 923216-86-8)

Key Differences: Diethylamino and methoxy substituents enhance electronic diversity.

4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide–Benzoic Acid Co-Crystal

Key Differences : Co-crystallized with benzoic acid to stabilize the sulfonamide structure.
Physicochemical Impact : Co-crystallization improves thermal stability and solubility, critical for pharmaceutical processing .

Data Table: Structural and Functional Comparison

Compound Name Substituents Biological Activity Key Differences References
4-Amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide 2-Methyl, pyrimidin-2-yl Antimicrobial (presumed) Methyl enhances lipophilicity
4-Amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide None (pyrimidin-2-yl) Broad-spectrum antimicrobial Reduced lipophilicity
Sulfapyridine Pyridin-2-yl Antibiotic, anti-inflammatory Altered H-bonding vs. pyrimidine
Schiff Base Derivative Phenylmethylene Antimycobacterial (InhA inhibition) Enhanced target binding
Bosentan Monohydrate tert-butyl, methoxyphenoxy Endothelin receptor antagonist Dual receptor blockade
Co-Crystal with Benzoic Acid 4,6-dimethylpyrimidin-2-yl Stability enhancement Improved solubility

Biological Activity

4-Amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of synthetic bacteriostatic antibiotics that inhibit bacterial growth by interfering with folate synthesis.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H12N4O2S
  • Molecular Weight : 256.29 g/mol
  • CAS Number : 854634-29-0

Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is necessary for nucleic acid production. By inhibiting this pathway, sulfonamides effectively halt bacterial growth and replication.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria. The compound has shown effectiveness in various studies:

  • In Vitro Studies : In laboratory settings, this compound demonstrated significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
  • Resistance Mechanisms : Despite its efficacy, resistance to sulfonamides can develop due to mutations in target enzymes or increased expression of efflux pumps in bacteria .

Cardiovascular Effects

Recent studies have explored the cardiovascular implications of sulfonamide derivatives:

  • Perfusion Pressure Studies : In an isolated rat heart model, compounds similar to this compound were evaluated for their effects on coronary resistance and perfusion pressure. Results indicated that these compounds could significantly decrease perfusion pressure, suggesting a potential role in cardiovascular modulation .
  • Calcium Channel Interaction : Theoretical docking studies suggest that these compounds may interact with calcium channels, influencing vascular tone and potentially offering therapeutic benefits in managing hypertension .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

ParameterValue
Absorption60% - 80%
MetabolismHepatic
Half-life6 - 14 hours
Plasma Protein BindingLow (72.9%)

The compound exhibits moderate absorption rates and is primarily metabolized in the liver, with a relatively short half-life, indicating a need for frequent dosing in clinical applications .

Case Studies

Several case studies highlight the biological activity of sulfonamide derivatives:

  • Clinical Applications : Sulfadiazine (a related compound) has been used effectively in treating infections caused by Toxoplasma gondii and other pathogens .
  • Combination Therapies : Research has explored the conjugation of sulfonamides with other drugs to enhance their efficacy against resistant bacterial strains and improve pharmacokinetic properties .

Q & A

Basic: What synthetic routes are available for 4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized for high purity?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution between 4-amino-2-methylbenzenesulfonyl chloride and 2-aminopyrimidine. Key steps include:

  • Precursor Activation : Use of anhydrous solvents (e.g., THF or DCM) and bases like triethylamine to deprotonate the pyrimidine amine .
  • Temperature Control : Reactions are performed at 0–5°C to minimize side reactions (e.g., sulfonamide hydrolysis) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. HPLC (>98% purity) is recommended for final verification .

Basic: What spectroscopic and crystallographic techniques are employed for structural characterization?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonds between sulfonamide S=O and pyrimidine N–H groups) .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry; aromatic protons in pyrimidine (δ 8.2–8.5 ppm) and methyl groups (δ 2.3 ppm) are diagnostic .
  • FT-IR : Peaks at 1320–1350 cm1^{-1} (S=O asymmetric stretching) and 3300–3400 cm1^{-1} (N–H stretching) validate functional groups .

Advanced: How do co-crystallization strategies with carboxylic acids (e.g., benzoic acid) enhance physicochemical properties?

Methodological Answer:
Co-crystals improve solubility and stability via non-covalent interactions:

  • Hydrogen Bonding : Sulfonamide N–H donates to carboxylic acid O–H, forming a robust 1:1 stoichiometric complex .
  • π-Stacking : Aromatic rings of the sulfonamide and benzoic acid align face-to-face, enhancing thermal stability (verified by DSC) .
  • Solubility Screening : Phase solubility diagrams in aqueous buffers (pH 1.2–7.4) quantify co-crystal dissolution rates .

Advanced: What methodologies are used to evaluate antimicrobial activity, and how are molecular docking studies integrated?

Methodological Answer:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with dihydropteroate synthase (DHPS). Key residues (e.g., Phe28, Lys48) form hydrogen bonds with sulfonamide groups, explaining inhibition .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from:

  • Impurity Profiles : LC-MS identifies byproducts (e.g., hydrolyzed sulfonamides); repurify via preparative HPLC .
  • Assay Variability : Standardize protocols (e.g., identical inoculum size, incubation time) across labs .
  • Crystallographic Validation : Compare SCXRD data to confirm structural consistency with bioactive conformers .

Advanced: What computational approaches model the compound’s electronic properties and reaction pathways?

Methodological Answer:

  • Density Functional Theory (DFT) : Gaussian 09 calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Polar solvents stabilize the sulfonamide anion, enhancing nucleophilicity .
  • Reaction Path Search : Quantum chemical calculations (e.g., IRC analysis) map intermediates in sulfonamide formation, guiding mechanistic studies .

Advanced: How does this compound function as a ligand in coordination chemistry?

Methodological Answer:
The sulfonamide acts as a bidentate ligand via:

  • Metal Coordination : Ni(II) complexes form octahedral geometries with sulfonamide O and pyrimidine N donors (confirmed by SCXRD and UV-Vis spectroscopy) .
  • Stability Constants : Potentiometric titrations (pH 2–12) determine logKK values for metal-ligand binding .

Advanced: What strategies mitigate poor aqueous solubility without compromising bioactivity?

Methodological Answer:

  • Salt Formation : React with sodium bicarbonate to generate water-soluble sulfonate salts .
  • Nanoformulation : Encapsulate in PEGylated liposomes (dynamic light scattering monitors particle size <200 nm) .
  • Prodrug Design : Introduce hydrolyzable esters at the methyl group, regenerating the active form in vivo .

Advanced: How is stability under oxidative/reductive conditions assessed, and what degradation products form?

Methodological Answer:

  • Forced Degradation Studies : Expose to H2_2O2_2 (3%, 70°C) for oxidation; LC-MS identifies sulfonic acid derivatives. Reduction with Zn/HCl yields 4-amino-2-methylbenzenethiol .
  • Kinetic Modeling : Arrhenius plots predict shelf-life at 25°C using accelerated stability data (40–60°C) .

Advanced: What regioselective functionalization methods are applicable to the pyrimidine ring?

Methodological Answer:

  • Electrophilic Aromatic Substitution : Nitration (HNO3_3/H2_2SO4_4) at pyrimidine C5, confirmed by 15N^{15}N-NMR .
  • Buchwald-Hartwig Amination : Introduce aryl groups at C4 using Pd catalysts (XPhos ligand) .
  • Protection/Deprotection : Temporarily block the sulfonamide NH with Boc groups to direct reactivity to the pyrimidine .

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide
4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide

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